Tin(IV) mesoporphyrin IX (dichloride)
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Overview
Description
Tin(IV) mesoporphyrin IX (dichloride) is a synthetic metalloporphyrin compound that acts as a competitive inhibitor of heme oxygenase, an enzyme involved in the catabolism of heme. This compound has been studied for its potential therapeutic applications, particularly in the treatment of hyperbilirubinemia and as an immune checkpoint inhibitor in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tin(IV) mesoporphyrin IX (dichloride) involves the metallation of mesoporphyrin IX with tin(IV) chloride. The reaction typically takes place in an organic solvent under controlled temperature and pH conditions to ensure the proper incorporation of the tin ion into the porphyrin ring .
Industrial Production Methods: Industrial production methods for Tin(IV) mesoporphyrin IX (dichloride) are not extensively documented. the process likely involves scaling up the laboratory synthesis procedures, ensuring stringent quality control and purity standards to meet pharmaceutical-grade requirements .
Chemical Reactions Analysis
Types of Reactions: Tin(IV) mesoporphyrin IX (dichloride) primarily undergoes substitution reactions due to the presence of the tin ion. It can also participate in redox reactions, given its role as a heme oxygenase inhibitor .
Common Reagents and Conditions: Common reagents used in reactions involving Tin(IV) mesoporphyrin IX (dichloride) include organic solvents, acids, and bases to control the reaction environment. The conditions often involve moderate temperatures and specific pH levels to maintain the stability of the compound .
Major Products Formed: The major products formed from reactions involving Tin(IV) mesoporphyrin IX (dichloride) depend on the specific reagents and conditions used. In its role as a heme oxygenase inhibitor, the compound prevents the breakdown of heme to biliverdin, leading to the accumulation of heme .
Scientific Research Applications
Chemistry: In chemistry, Tin(IV) mesoporphyrin IX (dichloride) is used as a model compound to study metalloporphyrin chemistry and the mechanisms of heme oxygenase inhibition .
Biology: Biologically, the compound is significant for its ability to inhibit heme oxygenase, which plays a role in various physiological processes, including the regulation of oxidative stress and inflammation .
Medicine: Medically, Tin(IV) mesoporphyrin IX (dichloride) has been investigated for its potential to treat hyperbilirubinemia in infants and as an immune checkpoint inhibitor in cancer therapy. It has shown promise in preclinical models for enhancing the immunological response to chemotherapy .
Industry: In the industry, the compound’s applications are primarily research-focused, with potential future uses in pharmaceutical formulations for treating conditions related to heme metabolism .
Mechanism of Action
Tin(IV) mesoporphyrin IX (dichloride) exerts its effects by competitively inhibiting the heme oxygenase enzyme. This inhibition prevents the breakdown of heme to biliverdin, leading to the accumulation of heme and a reduction in bilirubin levels. The compound targets heme oxygenase-1 and heme oxygenase-2, which are involved in the heme catabolic pathway .
Comparison with Similar Compounds
Similar Compounds:
- Zinc protoporphyrin IX
- Chromium mesoporphyrin IX
- Manganese mesoporphyrin IX
Uniqueness: Tin(IV) mesoporphyrin IX (dichloride) is unique due to its potent inhibitory effect on heme oxygenase and its potential therapeutic applications in both hyperbilirubinemia and cancer therapy. Compared to other metalloporphyrins, it has shown higher efficacy in preclinical models .
Conclusion
Tin(IV) mesoporphyrin IX (dichloride) is a versatile compound with significant potential in scientific research and medical applications. Its ability to inhibit heme oxygenase makes it a valuable tool for studying heme metabolism and developing new therapeutic strategies for conditions related to heme catabolism.
Properties
Molecular Formula |
C34H46Cl2N4O4Sn |
---|---|
Molecular Weight |
764.4 g/mol |
IUPAC Name |
3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h26-27,30-31,36-37H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |
InChI Key |
WJAUCQGVENTPFG-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CCC(=O)O)C)CC1N2)(Cl)Cl)C)CC)C |
Origin of Product |
United States |
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